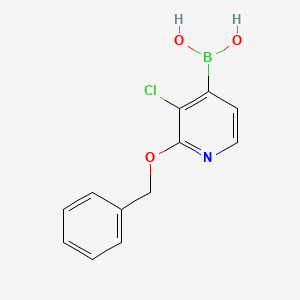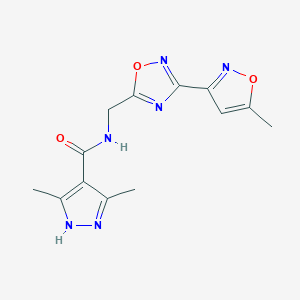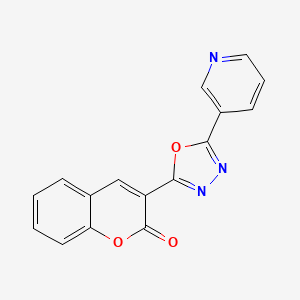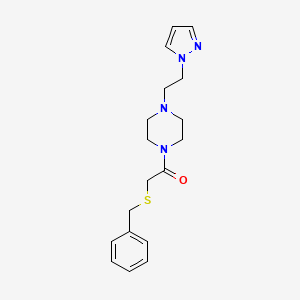
N-(1H-pyrazol-4-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1H-pyrazol-4-yl)pyrimidin-4-amine” is a chemical compound that has been studied for its potential as a CDK2 inhibitor . It has a molecular formula of C5H5N5 . This compound has been used in the development of new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Synthesis Analysis
The synthesis of “N-(1H-pyrazol-4-yl)pyrimidin-4-amine” derivatives involves the bioisosteric replacement of the phenylsulfonamide moiety of a lead compound with pyrazole derivatives . More specific synthesis methods are not available in the retrieved papers.Physical And Chemical Properties Analysis
“N-(1H-pyrazol-4-yl)pyrimidin-4-amine” has a molecular weight of 135.1267 . Other physical and chemical properties are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Anticancer Agents
“N-(1H-pyrazol-4-yl)pyrimidin-4-amine” derivatives have been studied as potential anticancer agents . Specifically, they have been used to develop inhibitors for Cyclin-dependent kinase 2 (CDK2), a protein kinase that has been garnering considerable interest as a target to develop new cancer treatments . The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .
CDK2 Inhibitors
The compound has been used to develop potent and selective CDK2 inhibitors . Among the derivatives, one was found to be the most potent CDK2 inhibitor with a degree of selectivity over other CDKs tested .
Mechanistic Studies in Ovarian Cancer Cells
Mechanistic studies in ovarian cancer cells revealed that the compound reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .
High Energy Density Materials (HEDM)
A novel N-bridged structure of “N-(1H-pyrazol-4-yl)pyrimidin-4-amine” and its selected nitrogen-rich energetic salts have been designed and synthesized to reach the long-term, strongly desired goal of high energy density materials (HEDM) .
Antimicrobial Activity
The compound has been screened for in vitro antimicrobial activity against Escherichia coli, Proteus mirabilis, Bacillus subtilis, Staphylococcus aureus, Candida albicans and Aspergillus niger .
Antitubercular Activity
The compound has also been screened for antitubercular activity against M. tuberculosis H37Rv strain .
Mecanismo De Acción
Target of Action
The primary target of N-(1H-pyrazol-4-yl)pyrimidin-4-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation. It is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase .
Mode of Action
N-(1H-pyrazol-4-yl)pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This compound has been found to reduce the phosphorylation of retinoblastoma at Thr821 . The inhibition of CDK2 leads to cell cycle arrest at the S and G2/M phases .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members . The inhibition of CDK2 by N-(1H-pyrazol-4-yl)pyrimidin-4-amine disrupts this regulation, leading to cell cycle arrest .
Pharmacokinetics
The compound has shown potent cdk2 inhibitory activity and sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines . This suggests that the compound may have favorable ADME properties, but further studies would be needed to confirm this.
Result of Action
The inhibition of CDK2 by N-(1H-pyrazol-4-yl)pyrimidin-4-amine leads to a reduction in the phosphorylation of retinoblastoma at Thr821, cell cycle arrest at the S and G2/M phases, and induction of apoptosis . These effects can inhibit the proliferation of cancer cells .
Action Environment
Propiedades
IUPAC Name |
N-(1H-pyrazol-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c1-2-8-5-9-7(1)12-6-3-10-11-4-6/h1-5H,(H,10,11)(H,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONVQDJJYPKZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-4-yl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)


![methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2765817.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2765818.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2765819.png)

![7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2765821.png)
![Benzenamine,2-[2-(dimethylamino)ethoxy]-4-fluoro-](/img/structure/B2765826.png)
![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2765828.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide](/img/structure/B2765829.png)
![3-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2765830.png)

